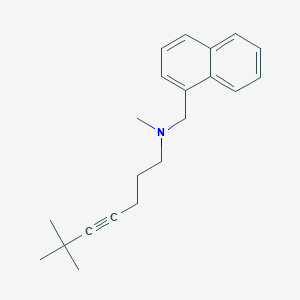
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is a chemical compound with the molecular formula C11H10O2 and a molecular weight of 174.1959 . It is also known by other names such as 1,4,4-α,8-α-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione and Cyclopentadienebenzoquinone . This compound is notable for its unique structure, which includes a methano bridge and a naphthalene core.
Méthodes De Préparation
The primary method for synthesizing 2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione is through a Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone . This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve optimizing these conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methano bridge, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione exerts its effects involves its interaction with molecular targets such as enzymes. For example, it acts as an inhibitor of the enzyme quinolinium, affecting the enzyme’s activity at low concentrations . The pathways involved in its mechanism of action are still under investigation, but its structural features play a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
2-Methyl-1,4,4a,8a-tetrahydro-1,4-methanonaphthalene-5,8-dione can be compared with similar compounds such as:
1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the methyl group at the 2-position.
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110416-62-1 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
9-methyltricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C12H12O2/c1-6-4-7-5-8(6)12-10(14)3-2-9(13)11(7)12/h2-4,7-8,11-12H,5H2,1H3 |
Clé InChI |
CMPXLZNDZHVXLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2CC1C3C2C(=O)C=CC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-amino-3-iminopropyl)-4-[[4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylimidazole-2-carboxamide;sulfuric acid](/img/structure/B14330721.png)
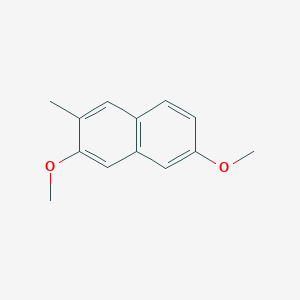
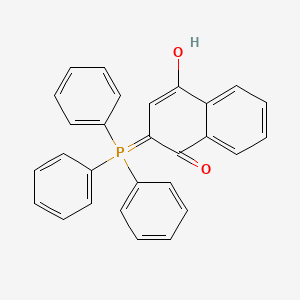
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
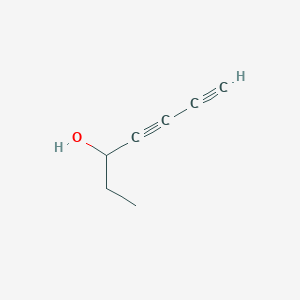
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
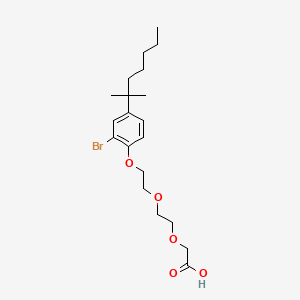
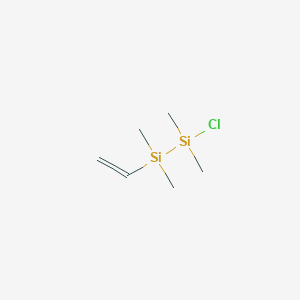
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
![Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane](/img/structure/B14330760.png)
![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/no-structure.png)


